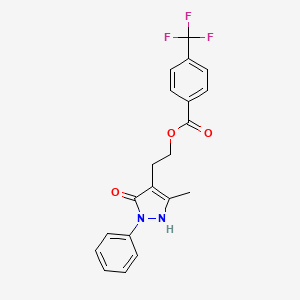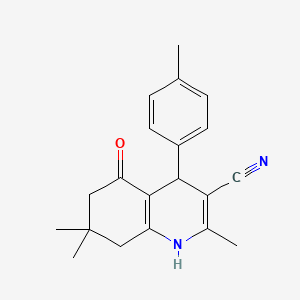![molecular formula C23H26N4O2S B3158776 5-[(4-Tert-butylphenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860611-16-1](/img/structure/B3158776.png)
5-[(4-Tert-butylphenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
Vue d'ensemble
Description
1,2,4-Triazolo[1,5-c]quinazolines are a class of compounds that have been studied for their potential applications in medicinal chemistry . They have a relatively simple structure but are remarkably versatile, as evidenced by the many different applications reported over the years in different areas of drug design .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-c]quinazolines can be achieved through various methods . The choice of substituents can greatly influence the activity of the resulting compound .Molecular Structure Analysis
The ring system of 1,2,4-triazolo[1,5-c]quinazolines is isoelectronic with that of purines. This has led to this heterocycle being proposed as a possible surrogate of the purine ring .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazolo[1,5-c]quinazolines can vary depending on the substituents present on the ring. For instance, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[1,5-c]quinazolines can be influenced by the specific substituents present on the ring .Applications De Recherche Scientifique
Synthesis and Derivative Formation
- The chemical compound 5-[(4-Tert-butylphenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline and its derivatives are synthesized using various chemical transformations. These syntheses utilize different building blocks, such as dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid, to create a variety of derivatives through chemical transformations of the lactam moiety present in the targeted compound (Al-Salahi & Geffken, 2011).
Antibacterial Applications
- Several studies have explored the antibacterial properties of this compound and its derivatives. For example, research has shown that derivatives of 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline exhibit antibacterial activities against various bacterial strains, including Staphylococcus aureus and Bacillus cereus (Zeydi et al., 2017). Additionally, another study highlighted the antimicrobial activity of novel 2‐methylsulfanyl‐[1,2,4]triazolo[1,5‐a]quinazoline derivatives against Gram-positive bacteria like Staphylococcus aureus, Bacillus subtilis, and Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli (Al-Salahi et al., 2013).
Cytotoxicity and Anti-Inflammatory Activity
- The cytotoxic effects of 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives against cancer cells, such as hepatocellular Hep-G2 and colon HCT-116 carcinoma cells, have been investigated. Some compounds within this series have shown significant cytotoxicity and multi-potent anti-inflammatory properties (Al-Salahi et al., 2013).
Antihistaminic Applications
- Research has also been conducted on the potential use of triazoloquinazoline derivatives as H1-antihistaminic agents. For instance, a study on 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones showed promising results in protecting animals from histamine-induced bronchospasm, with some compounds exhibiting significant activity and low sedation effects (Alagarsamy et al., 2008).
Mécanisme D'action
Target of Action
The compound 5-[(4-Tert-butylphenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a member of the triazoloquinazoline class . This class of compounds is known for its potential as a therapeutic agent and is endowed with several pharmacological applications . Triazoloquinazoline and its derivatives have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities . Therefore, the primary targets of this compound could be a variety of cellular receptors and enzymes involved in these biological processes.
Mode of Action
Triazoloquinazoline derivatives are known to interact with their targets, leading to changes in cellular processes . For example, as adenosine receptor antagonists, they could prevent the action of adenosine, a neurotransmitter with various functions in the body, including regulation of heart rate and inflammation .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. Given its wide range of potential biological applications, it could affect multiple pathways. For instance, as an anticancer agent, it might interfere with cell proliferation and survival pathways. As an anti-inflammatory agent, it could affect pathways involved in the immune response .
Result of Action
The result of the compound’s action would be the modulation of the biological processes associated with its targets. For example, if it acts as an anticancer agent, it could inhibit tumor growth. If it acts as an anti-inflammatory agent, it could reduce inflammation .
Safety and Hazards
Orientations Futures
1,2,4-Triazolo[1,5-c]quinazolines have found numerous applications in medicinal chemistry and continue to be an area of active research . Future directions may include the development of new synthetic methods, the exploration of new biological activities, and the optimization of existing compounds for improved efficacy and safety .
Analyse Biochimique
Biochemical Properties
It is known that quinazoline derivatives, to which this compound belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the quinazoline derivative .
Cellular Effects
Quinazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-14-24-21-17-11-19(28-5)20(29-6)12-18(17)25-22(27(21)26-14)30-13-15-7-9-16(10-8-15)23(2,3)4/h7-12H,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMXRPNURHYTJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)C(C)(C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113182 | |
| Record name | 5-[[[4-(1,1-Dimethylethyl)phenyl]methyl]thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860611-16-1 | |
| Record name | 5-[[[4-(1,1-Dimethylethyl)phenyl]methyl]thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860611-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[[4-(1,1-Dimethylethyl)phenyl]methyl]thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B3158697.png)

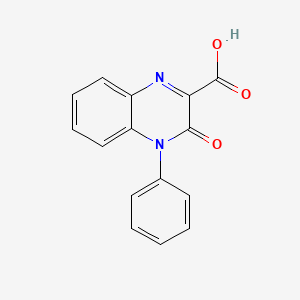
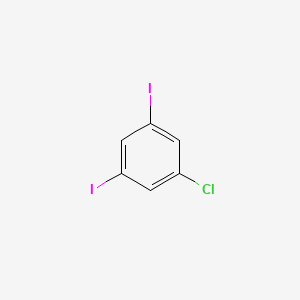

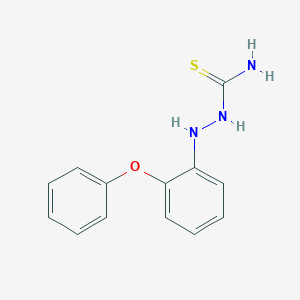
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-phenylacetamide](/img/structure/B3158742.png)
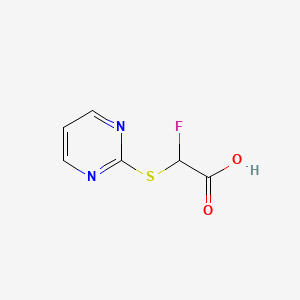
![8-(2-furylmethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B3158761.png)
![8-(2-methoxybenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B3158765.png)
![methyl 2-(3-cyano-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl)-3-methylbutanoate](/img/structure/B3158768.png)

